molecular formula C6H10N4O3 B13801840 N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide

N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide

Cat. No.: B13801840
M. Wt: 186.17 g/mol
InChI Key: MJOZEDYKJKYABV-UHFFFAOYSA-N
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Description

N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide is a chemical compound with a unique structure that includes a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazinane derivative with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium hydroxide in aqueous solution at elevated temperatures (60-80°C).

Major Products Formed

    Oxidation: Formation of N-(4-nitro-2,6-dioxo-1,3-diazinan-5-yl)acetamide.

    Reduction: Formation of N-(4-amino-2,6-dihydroxy-1,3-diazinan-5-yl)acetamide.

    Substitution: Formation of various substituted diazinane derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide is unique due to its specific diazinane ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H10N4O3

Molecular Weight

186.17 g/mol

IUPAC Name

N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide

InChI

InChI=1S/C6H10N4O3/c1-2(11)8-3-4(7)9-6(13)10-5(3)12/h3-4H,7H2,1H3,(H,8,11)(H2,9,10,12,13)

InChI Key

MJOZEDYKJKYABV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(NC(=O)NC1=O)N

Origin of Product

United States

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